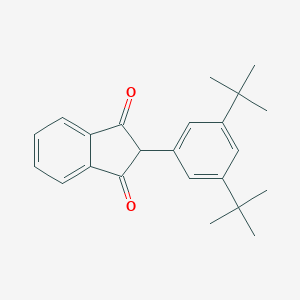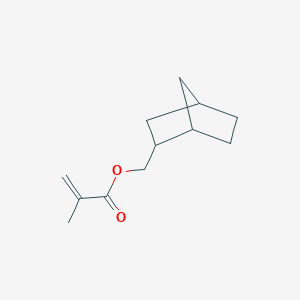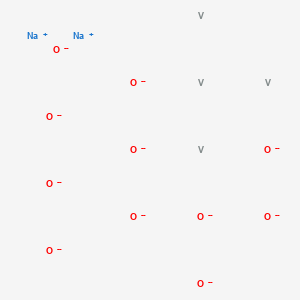
dioxido(oxo)silane;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.
化学反応の分析
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.
Common Reagents and Conditions
Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.
科学的研究の応用
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.
Biology: Investigated for its potential role in biological systems, such as iron transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.
作用機序
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Silicic acid (H4SiO4), iron(3++) salt (12): Contains ferric ions instead of ferrous ions, leading to different reactivity and applications.
Silicic acid (H4SiO4), calcium salt (12): Contains calcium ions instead of iron ions, used in different industrial applications.
Silicic acid (H4SiO4), magnesium salt (12): Contains magnesium ions, with distinct properties and uses.
Uniqueness
dioxido(oxo)silane;iron(2+) is unique due to the presence of ferrous ions, which impart specific redox properties to the compound. This makes it suitable for applications where reducing or oxidizing conditions are required. Additionally, the combination of silicic acid and ferrous ions can lead to the formation of unique structures and materials with specific properties.
特性
CAS番号 |
13478-48-3 |
|---|---|
分子式 |
FeO3Si |
分子量 |
131.93 g/mol |
IUPAC名 |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChIキー |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
正規SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















